(Dimethylarsorothioyl)acetic acid
Description
(Dimethylarsorothioyl)acetic acid is an organoarsenic compound with the structural formula (CH₃)₂As(S)-CH₂COOH. The molecule consists of a dimethylarsorothioyl group [(CH₃)₂AsS–] covalently bonded to an acetic acid moiety. The thioyl (sulfur) group may influence solubility, stability, and reactivity compared to oxygenated analogs. While direct studies on this compound are scarce in the provided evidence, structural analogs and related compounds offer insights into its properties .
Properties
CAS No. |
673459-54-6 |
|---|---|
Molecular Formula |
C4H9AsO2S |
Molecular Weight |
196.10 g/mol |
IUPAC Name |
2-dimethylarsinothioylacetic acid |
InChI |
InChI=1S/C4H9AsO2S/c1-5(2,8)3-4(6)7/h3H2,1-2H3,(H,6,7) |
InChI Key |
OQXOHRAQYHIGOS-UHFFFAOYSA-N |
Canonical SMILES |
C[As](=S)(C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylarsorothioyl)acetic acid typically involves the reaction of dimethylarsinic acid with thioglycolic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a strong acid such as hydrochloric acid. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of (Dimethylarsorothioyl)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(Dimethylarsorothioyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethylarsinic acid and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the arsenic or sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Dimethylarsinic acid and other arsenic oxides.
Reduction: Thiol derivatives of the original compound.
Substitution: Various substituted organoarsenic compounds.
Scientific Research Applications
(Dimethylarsorothioyl)acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of specialized chemicals and materials, including catalysts and polymers.
Mechanism of Action
The mechanism of action of (Dimethylarsorothioyl)acetic acid involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated by the arsenic and sulfur atoms in the compound, which form strong bonds with thiol groups.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
*Estimated data due to lack of direct evidence.
Table 2: Toxicity and Stability Insights
| Compound Type | Stability Concerns | Toxicity Profile |
|---|---|---|
| Organoarsenic acids | Oxidative degradation of As–S bonds | High toxicity (neurotoxic, carcinogenic) |
| Thio-substituted acids | Susceptible to oxidation at sulfur | Moderate (varies with substituents) |
| Amino-substituted acids | Stable under physiological conditions | Low to moderate (depends on bioavailability) |
Research Findings and Gaps
- Toxicity: Organoarsenic compounds like N-Acetyl-4-hydroxyarsanilic acid show significant hazards (HR:3), suggesting (Dimethylarsorothioyl)acetic acid requires stringent handling .
- Synthesis : Thio-containing analogs (e.g., ) are synthesized via nucleophilic substitution or coupling reactions, implying similar routes for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
